molecular formula C20H22O3 B12711706 2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester CAS No. 52918-07-7

2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester

Cat. No.: B12711706
CAS No.: 52918-07-7
M. Wt: 310.4 g/mol
InChI Key: KAYFNEZQOYQZSG-DTQAZKPQSA-N
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Description

2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester is a complex organic compound with a unique structure It belongs to the class of butenoic acids, which are characterized by an unbranched 4-carbon chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of 2-butenoic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters.

Scientific Research Applications

2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Crotonic acid: Another butenoic acid with a simpler structure.

    Isocrotonic acid: An isomer of crotonic acid with different spatial arrangement.

    3-Butenoic acid: A butenoic acid with a double bond in a different position.

Uniqueness

2-Butenoic acid, 3-methyl-4-(4-(phenylmethyl)phenoxy)-, ethyl ester stands out due to its additional functional groups, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

52918-07-7

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

ethyl (E)-4-(4-benzylphenoxy)-3-methylbut-2-enoate

InChI

InChI=1S/C20H22O3/c1-3-22-20(21)13-16(2)15-23-19-11-9-18(10-12-19)14-17-7-5-4-6-8-17/h4-13H,3,14-15H2,1-2H3/b16-13+

InChI Key

KAYFNEZQOYQZSG-DTQAZKPQSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/COC1=CC=C(C=C1)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=C(C)COC1=CC=C(C=C1)CC2=CC=CC=C2

Origin of Product

United States

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